molecular formula C26H21ClFN5O2 B11412951 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-fluorobenzyl)propanamide

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-fluorobenzyl)propanamide

Cat. No.: B11412951
M. Wt: 489.9 g/mol
InChI Key: UBULVYQVQSPWNR-UHFFFAOYSA-N
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Description

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide typically involves multiple steps. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in DMF . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and survival . This inhibition results in the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C26H21ClFN5O2

Molecular Weight

489.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C26H21ClFN5O2/c27-21-7-3-1-5-18(21)16-32-25(35)20-6-2-4-8-22(20)33-23(30-31-26(32)33)13-14-24(34)29-15-17-9-11-19(28)12-10-17/h1-12H,13-16H2,(H,29,34)

InChI Key

UBULVYQVQSPWNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)F)Cl

Origin of Product

United States

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